2-Cyclopropen-1-one
Overview
Description
2-Cyclopropen-1-one is an organic compound with the molecular formula C₃H₂O. It consists of a cyclopropene ring with a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropen-1-one typically involves the cyclization of propargyl alcohol derivatives. One common method is the reaction of propargyl alcohol with a strong acid, such as sulfuric acid, which induces cyclization to form the cyclopropenone ring .
Industrial Production Methods: Industrial production of this compound is less common due to its reactivity and instability. it can be produced on a small scale using controlled laboratory conditions. The use of protective groups and stabilizing agents is often necessary to handle the compound safely .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to cyclopropanol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclopropanol and other alcohols.
Substitution: Various substituted cyclopropenones.
Scientific Research Applications
2-Cyclopropen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development and as a pharmacological tool.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropen-1-one involves its highly strained ring structure, which makes it reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various intermediates. These intermediates can then participate in further chemical transformations, making this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Cyclopropenone: Similar in structure but lacks the ketone functional group.
Cyclopropane: A saturated hydrocarbon with a three-membered ring.
Cyclopropanol: The alcohol derivative of cyclopropane.
Uniqueness: 2-Cyclopropen-1-one is unique due to its combination of a strained ring and a reactive ketone group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
cycloprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O/c4-3-1-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRQLKPIJPFWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183796 | |
Record name | 2-Cyclopropen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-80-0 | |
Record name | 2-Cyclopropen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2961-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopropen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPROPENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MPZ6QZ6ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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